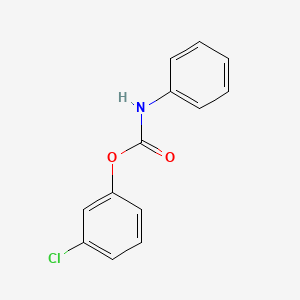
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran is a synthetic organic compound characterized by the presence of a bromine atom, a nitro group, and a tetrahydropyran ring
Vorbereitungsmethoden
The synthesis of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 4-methyl-2-nitrophenol, followed by the formation of the tetrahydropyran ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Analyse Chemischer Reaktionen
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-(5-Bromo-4-methyl-2-nitrophenoxy)-tetrahydropyran include:
4-Bromo-2-nitrophenol: Lacks the tetrahydropyran ring but shares the bromine and nitro groups.
4-Methyl-2-nitrophenol: Similar structure but without the bromine atom.
Tetrahydropyran derivatives: Compounds with similar ring structures but different substituents.
Eigenschaften
Molekularformel |
C12H14BrNO4 |
|---|---|
Molekulargewicht |
316.15 g/mol |
IUPAC-Name |
4-(5-bromo-4-methyl-2-nitrophenoxy)oxane |
InChI |
InChI=1S/C12H14BrNO4/c1-8-6-11(14(15)16)12(7-10(8)13)18-9-2-4-17-5-3-9/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
AXRQDVUAPXNXSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1Br)OC2CCOCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


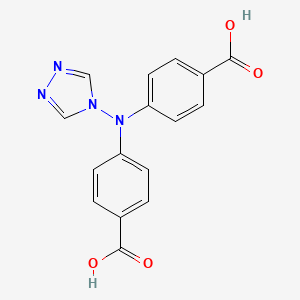




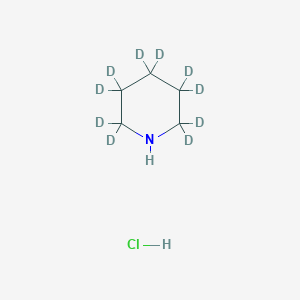
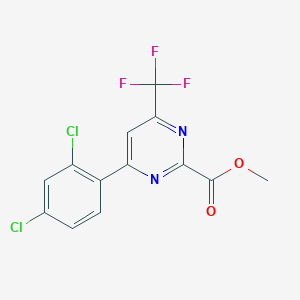

![2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13730348.png)
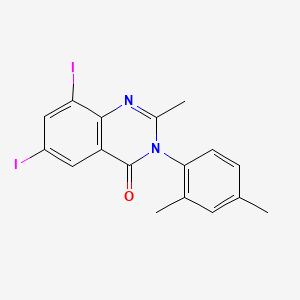
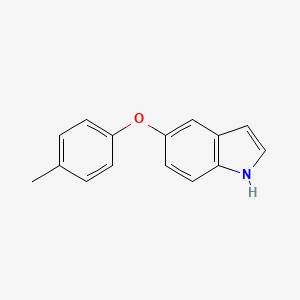
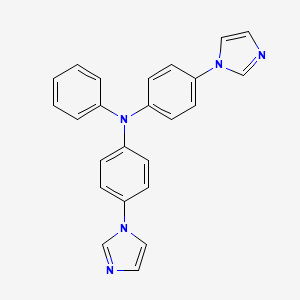
![1-[2-Aminopropyl(benzyl)amino]propan-2-ol](/img/structure/B13730372.png)
